N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Overview
Description
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine typically involves the protection of the amino group of L-alanine using a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:
Protection of L-alanine: The amino group of L-alanine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.
Coupling Reaction: The protected L-alanine is then coupled with 3-phenylpropylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of alanine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-alanine: Lacks the 3-phenylpropyl group, making it less complex.
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-glycine: Similar structure but with glycine instead of alanine.
N-Benzyloxycarbonyl-3-phenylpropylamine: Lacks the alanine moiety, making it a simpler molecule.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23)/t15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXILKNOGXPCT-YJBOKZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564230 | |
Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-42-6 | |
Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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